5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Overview
Description
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that features an imidazoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Imidazo[1,2-c]quinazolines
Uniqueness
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct electronic properties and biological activities compared to other imidazoquinoline derivatives .
Properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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